Cis-1-Cbz-3-fluoro-4-hydroxypiperidine is a chemical compound with the molecular formula and a molecular weight of approximately 253.28 g/mol. It is classified as a piperidine derivative, specifically featuring both a fluorine atom and a hydroxyl group on its structure. The compound is recognized for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of various pharmaceuticals and biologically active compounds. Its unique stereochemistry contributes to its reactivity and interactions with biological targets.
The synthesis of cis-1-Cbz-3-fluoro-4-hydroxypiperidine has not been explicitly detailed in the literature, but insights can be drawn from related fluorinated piperidine derivatives. One common approach involves:
The synthesis may involve using solvents such as dichloromethane and bases like triethylamine to facilitate reactions while maintaining optimal yields and purity. Purification steps such as recrystallization or chromatography are typically employed to isolate the final product.
Cis-1-Cbz-3-fluoro-4-hydroxypiperidine features a piperidine ring with specific substituents:
The compound's stereochemistry is defined as cis, which influences its spatial configuration and potential interactions with biological systems.
O=C(N1CCC@@HC@@HC1)OCC2=CC=CC=C2
1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m0/s1
Cis-1-Cbz-3-fluoro-4-hydroxypiperidine can undergo several types of chemical reactions:
Common reagents for these reactions include:
These reactions can yield various products, including substituted piperidines and other derivatives that may have distinct biological activities.
The mechanism of action of cis-1-Cbz-3-fluoro-4-hydroxypiperidine primarily involves its interaction with specific biological targets, such as enzymes or receptors. The presence of both an amino and hydroxyl group allows for hydrogen bonding and other non-covalent interactions that can modulate target activity. The exact pathways depend on the intended application, which may include acting as an inhibitor or modulator in biochemical pathways.
Cis-1-Cbz-3-fluoro-4-hydroxypiperidine is typically a solid at room temperature and should be stored under refrigeration to maintain stability.
The compound exhibits notable solubility characteristics due to its polar functional groups, which enhance its interaction with various solvents. It is classified as Acute Toxicity Category 3 for oral exposure, indicating potential hazards when ingested.
Cis-1-Cbz-3-fluoro-4-hydroxypiperidine is utilized in several scientific contexts:
Diastereoselective introduction of fluorine and hydroxyl groups at the C3 and C4 positions of the piperidine ring represents a pivotal synthetic challenge. Modern approaches leverage transition metal catalysis and hypervalent iodine reagents to achieve precise stereocontrol. Palladium-catalyzed hydrogenation of fluorinated pyridine precursors enables access to all-cis configured piperidines, with catalysts such as palladium on carbon facilitating syn-addition across the double bond under mild conditions (e.g., 25–50°C, 1–5 bar H₂) [8]. This method yields the desired cis-3-fluoro-4-hydroxypiperidine scaffold with >20:1 diastereomeric ratio when applied to appropriately protected 3-fluoropyridin-4-ols [8].
Complementary aryl iodide catalysis employs iodobenzene derivatives in conjunction with nucleophilic fluoride sources (e.g., hydrogen fluoride-pyridine complex) and oxidants like meta-chloroperbenzoic acid. This system generates electrophilic iodine(III) intermediates that facilitate anti-addition across allylic amine systems, though anchimeric assistance from proximal functional groups can override this preference. For example, substrates bearing Lewis basic motifs undergo stereodivergent pathways via iodiranium ion intermediates, yielding cis-difunctionalized products with high selectivity (typically >10:1 diastereomeric ratio) [2] [9]. The stereochemical outcome critically depends on the fluoride source stoichiometry, with excess hydrogen fluoride-pyridine complex promoting aziridinium ion formation and subsequent regioselective ring opening to afford 1,3-difluorinated derivatives [9].
Table 1: Catalytic Systems for Diastereoselective Piperidine Functionalization
Catalyst Type | Fluoride Source | Reaction Conditions | Diastereomeric Ratio (cis:trans) | Key Limitations |
---|---|---|---|---|
Palladium on carbon | H₂ (gas) | 25-50°C, 1-5 bar H₂ | >20:1 | Sensitive to N-protecting groups |
Aryl iodide (e.g., 1b) | Hydrogen fluoride-pyridine complex (15-50 eq) | -30°C, dichloromethane | >10:1 | Competing phenonium rearrangement in electron-rich systems |
Rhodium(I) complexes | Pinacol borane | Room temperature, anhydrous | 5:1-10:1 | Moisture sensitivity; limited functional group tolerance |
Hydroxylation strategies typically exploit epoxidation or dihydroxylation of fluorinated olefin precursors. Sharpless asymmetric dihydroxylation using AD-mix-β with tert-butanol/water solvent systems installs the C4 hydroxyl group with >80% enantiomeric excess, though subsequent piperidine cyclization requires careful optimization to preserve stereointegrity [3] [8].
The carboxybenzyl protecting group serves dual roles in piperidine functionalization: steric direction of cis-selectivity and electronic modulation of nitrogen nucleophilicity. During ring-closing reactions, the bulky carboxybenzyl group preferentially occupies equatorial positions, forcing substituents into a cis-diaxial orientation that subsequently relaxes to the thermodynamically favored cis-diequatorial configuration [4]. Nuclear magnetic resonance studies of reaction intermediates confirm that carboxybenzyl-protected aminopiperidine precursors exhibit up to 5 kJ/mol stabilization energy in the cis configuration versus trans counterparts [10].
Carboxybenzyl group introduction typically employs benzyl chloroformate in dichloromethane with inorganic bases (e.g., sodium carbonate or sodium hydroxide) at 0–25°C, achieving >95% protection yield. The electron-withdrawing carbamate carbonyl reduces the nitrogen pKₐ by 3–5 units versus free amines, significantly diminishing unwanted side reactions during electrophilic fluorination [3]. This electronic effect proves crucial during iodocyclization steps, where unprotected amines form stable ammonium salts that impede ring closure [3].
Deprotection methodologies must accommodate acid-sensitive C–F bonds. Catalytic hydrogenation (10% palladium on carbon, hydrogen atmosphere, ethanol solvent) cleanly removes carboxybenzyl groups without cleaving the C–F bond, while Lewis acidic conditions (e.g., boron tribromide) cause substantial defluorination (>30%) [8]. Innovative transfer hydrogenation systems utilizing ammonium formate/palladium on carbon achieve near-quantitative deprotection at 60°C while preserving stereochemistry [8].
Table 2: Carboxybenzyl Protection and Deprotection Conditions
Process | Reagents | Solvent | Temperature | Yield | Stereochemical Impact |
---|---|---|---|---|---|
Protection | Benzyl chloroformate, sodium carbonate | Dichloromethane | 0°C → 25°C | 92-98% | Locks ring conformation; directs cis selectivity |
Catalytic deprotection | 10% palladium on carbon, H₂ | Ethanol | 25°C | 85-93% | Retention of configuration |
Transfer hydrogenation | Palladium on carbon, ammonium formate | Methanol | 60°C | 90-95% | No epimerization observed |
Solvent polarity dramatically influences diastereoselectivity in fluorohydroxylation steps. Protic solvents like methanol stabilize developing charges in iodiranium ion intermediates but promote epimerization. Computational modeling reveals that dichloromethane optimally balances transition-state solvation while minimizing carbocation rearrangements, yielding cis:trans ratios of 15:1 versus 3:1 in acetonitrile [6]. For hydrogenation steps, solvent optimization studies demonstrate that water enhances platinum group metal catalyst activity by facilitating hydrogen activation, enabling 25% reduction in catalyst loading (to 0.5–1 mol%) without compromising yield [6] [8].
Catalyst recycling presents significant economic advantages given palladium costs. Heterogeneous systems like cobalt-doped titanium nanoparticles achieve >95% recovery through magnetic separation while maintaining catalytic efficiency over five cycles in pyridine hydrogenation [8]. Bimetallic palladium/rhodium systems on silica supports demonstrate synergistic effects, reducing reaction temperatures by 20–30°C versus monometallic catalysts during reductive cyclization [8].
Multi-step sequences benefit from telescoped solvent strategies where the effluent from one reaction directly feeds the next. For example, hydrogenation in ethanol followed by solvent exchange to dichloromethane for fluorination eliminates intermediate isolation, improving overall yield from 62% to 78% while reducing solvent consumption by 40% [6]. Computational solvent selection algorithms identify dimethyl sulfoxide/water mixtures as optimal for aziridine ring-opening steps, achieving 50% faster kinetics versus neat dimethyl sulfoxide while suppressing hydrolysis [6].
The thermodynamic preference for trans-disubstituted piperidines necessitates kinetic trapping strategies to access the cis-1-carboxybenzyl-3-fluoro-4-hydroxypiperidine isomer. Trans isomers typically form via equilibration under basic conditions (e.g., triethylamine, 60°C) where the diequatorial conformation minimizes 1,3-diaxial strain, achieving >95% trans selectivity at equilibrium [7] [10]. In contrast, cis isomers require low-temperature kinetic control (< -30°C) and sterically hindered bases (e.g., diisopropylethylamine) to freeze the diaxial addition product, which subsequently relaxes to the diequatorial cis configuration [7].
Stereochemical characterization relies heavily on nuclear magnetic resonance techniques. The cis isomer exhibits characteristic [³Jₕₕ] coupling constants of 8–10 Hz between H3 and H4 protons versus 12–15 Hz in trans isomers due to the Karplus relationship [7]. In crystallographic analyses, cis-1-carboxybenzyl-3-fluoro-4-hydroxypiperidine adopts a distorted chair conformation with C3-F and C4-OH bonds both equatorial (torsion angle F-C3-C4-OH = 55–65°), while trans isomers position these substituents trans-diaxial with torsion angles near 180° [4] [7].
Synthetic route efficiency varies markedly:
Notably, the cis isomer displays enhanced pharmaceutical relevance due to its ability to adopt bioactive conformations inaccessible to the trans counterpart. Molecular docking studies reveal 3–5 kcal/mol stronger binding of cis-3-fluoro-4-hydroxypiperidine derivatives to neurological targets, attributed to optimal fluorine-amine dipole alignment and hydrogen-bonding geometry [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1